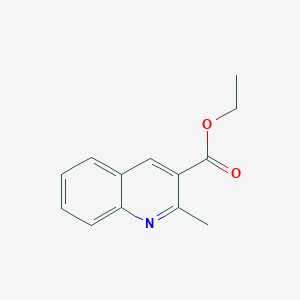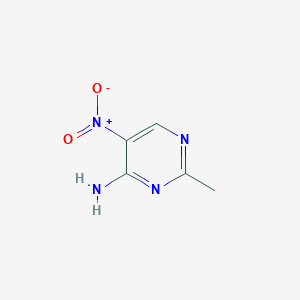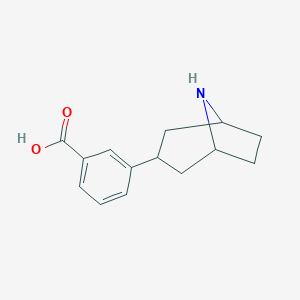
1,3-Diphenylguanidine phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylguanidine phthalate is a chemical compound that is widely used in various industrial applications, particularly in the rubber and polymer industries. It is known for its role as an accelerator in the vulcanization process of rubber, which enhances the strength and elasticity of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylguanidine phthalate can be synthesized through the reaction of diphenylamine with cyanamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the guanidine structure. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the desired quality.
化学反応の分析
Types of Reactions
1,3-Diphenylguanidine phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various byproducts, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxidized derivatives, and reduced forms of the compound. These products have different chemical and physical properties, making them useful in various applications.
科学的研究の応用
1,3-Diphenylguanidine phthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: In the rubber and polymer industries, it is used as an accelerator in the vulcanization process, improving the properties of rubber products.
作用機序
The mechanism of action of 1,3-diphenylguanidine phthalate involves its interaction with various molecular targets and pathways. As an accelerator in the vulcanization process, it facilitates the cross-linking of rubber molecules, enhancing their strength and elasticity. In biological systems, the compound may interact with enzymes and other proteins, inhibiting their activity and affecting various cellular processes.
類似化合物との比較
Similar Compounds
1,3-Di-o-tolylguanidine: Similar in structure but with methyl groups on the phenyl rings.
1,2,3-Triphenylguanidine: Contains an additional phenyl group, altering its chemical properties.
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD): Used in similar applications but with different chemical structure and properties.
Uniqueness
1,3-Diphenylguanidine phthalate is unique due to its specific chemical structure, which provides distinct properties such as high reactivity and effectiveness as an accelerator in the vulcanization process. Its ability to undergo various chemical reactions and form different derivatives also makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
1,2-diphenylguanidine;phthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C8H6O4/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFNQDWXBNVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-99-0, 17573-13-6 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, compd. with N,N′-diphenylguanidine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylguanidine phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLGUANIDINE PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8EL2P69Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)










